Ibodutant

Descripción general

Descripción

Ibodutant es un antagonista selectivo del receptor de neuroquinina-2 que fue desarrollado por The Menarini Group para el tratamiento del síndrome del intestino irritable con diarrea. El compuesto es conocido por su capacidad de bloquear el receptor de taquicinina NK2, que juega un papel significativo en la motilidad gastrointestinal y la percepción del dolor .

Métodos De Preparación

La síntesis de Ibodutant involucra varios pasos de alto rendimiento. El proceso típicamente incluye los siguientes pasos:

Formación del núcleo de benzotiofeno: Esto involucra la ciclización de precursores apropiados para formar el anillo de benzotiofeno.

Unión del grupo ciclopentil: El grupo ciclopentil se introduce a través de una serie de reacciones que involucran reactivos como la ciclopentilamina.

Formación del anillo de piperidina: El anillo de piperidina se sintetiza y se une al núcleo de benzotiofeno.

Acoplamiento final y purificación: Los pasos finales implican el acoplamiento de los intermediarios sintetizados y la purificación del producto final a través de cristalización o cromatografía.

Análisis De Reacciones Químicas

Ibodutant experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar sulfoxidos o sulfonas correspondientes.

Reducción: El compuesto puede reducirse para formar diferentes derivados, dependiendo de los agentes reductores utilizados.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el anillo de benzotiofeno, donde se pueden introducir diferentes sustituyentes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios ácidos y bases para la hidrólisis. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Background on Ibodutant

This compound, also known as MEN15596, was developed by Menarini as a treatment for gastrointestinal disorders. The compound targets the neurokinin-2 receptors, which are implicated in the pathophysiology of IBS-D. By antagonizing these receptors, this compound aims to alleviate symptoms associated with IBS-D, such as abdominal pain and altered bowel habits .

Efficacy and Safety Studies

Numerous clinical trials have evaluated the efficacy and safety of this compound in patients with IBS-D. Below is a summary of key studies:

Case Study: Efficacy in Female Patients

In a pivotal trial involving female patients with IBS-D, this compound demonstrated a statistically significant efficacy at the 10 mg dose compared to placebo. The study focused on the primary endpoint of satisfactory relief from overall IBS symptoms and abdominal pain over a treatment period of 12 weeks. The results indicated that:

- Responders: 35.7% in the this compound group vs. 34.7% in placebo for overall symptom relief.

- Abdominal Pain Response: 48% in the this compound group vs. 47.7% in placebo .

This case study highlights the potential of this compound as an effective treatment option for women suffering from IBS-D.

Case Study: Long-Term Safety and Tolerability

A long-term safety evaluation was conducted over a year, assessing adverse events among participants receiving this compound compared to those on placebo. The findings revealed:

Mecanismo De Acción

Ibodutant ejerce sus efectos al bloquear selectivamente el receptor de neuroquinina-2, que está involucrado en la regulación de la motilidad gastrointestinal y la percepción del dolor. Al inhibir la unión de las taquicininas a este receptor, this compound reduce la actividad contráctil del tracto gastrointestinal y alivia el dolor asociado con el síndrome del intestino irritable con diarrea .

Los objetivos moleculares de this compound incluyen los receptores de neuroquinina-2 ubicados en las células del músculo liso del tracto gastrointestinal. El bloqueo de estos receptores interrumpe las vías de señalización que median el dolor y la motilidad, lo que lleva a un alivio sintomático en los pacientes .

Comparación Con Compuestos Similares

Ibodutant es único entre los antagonistas del receptor de neuroquinina-2 debido a su alta selectividad y potencia. Compuestos similares incluyen:

GR-159897: Otro antagonista del receptor de neuroquinina-2 con aplicaciones terapéuticas similares.

Nepadutant: Un compuesto con un mecanismo de acción similar pero diferente estructura química.

En comparación con estos compuestos, this compound ha mostrado resultados prometedores en ensayos clínicos para el síndrome del intestino irritable con diarrea, aunque su eficacia en ensayos de fase III no fue tan robusta como se esperaba .

Actividad Biológica

Ibodutant is a selective neurokinin-2 (NK2) receptor antagonist that has been investigated primarily for its efficacy in treating irritable bowel syndrome with diarrhea (IBS-D). This article summarizes the biological activity of this compound, focusing on its pharmacological effects, clinical trial results, and safety profile.

This compound works by blocking the NK2 receptors, which are involved in the transmission of pain and gastrointestinal motility. Tachykinins, particularly substance P and neurokinin A, are known to play a role in the pathophysiology of IBS-D. By inhibiting these receptors, this compound aims to reduce abdominal pain and improve stool consistency in affected patients.

Clinical Trials and Efficacy

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound. Notably, the IRIS-2 trial is a significant study that involved 559 patients diagnosed with IBS-D according to the Rome III criteria. The trial was double-blind and placebo-controlled, assessing various dosages of this compound (1 mg, 3 mg, and 10 mg) over an eight-week period.

Key Findings from Clinical Trials

The IRIS-1 trial demonstrated a dose-dependent efficacy of this compound, particularly at the 10 mg dosage in female patients. The primary endpoint was defined as satisfactory relief of overall IBS symptoms and abdominal pain/discomfort for at least 75% of the treatment weeks. The results indicated that this compound significantly outperformed placebo in females but not in males.

Safety Profile

This compound has shown an excellent safety profile across multiple studies. Adverse events were generally mild and comparable to those observed with placebo treatments. The most common adverse events included gastrointestinal disorders, but no serious adverse events or deaths were reported during clinical trials.

Summary of Adverse Events

| Adverse Event | This compound Group (%) | Placebo Group (%) |

|---|---|---|

| Gastrointestinal Disorders | Low | Low |

| Serious Adverse Events | 0 | 0 |

Case Studies

In addition to clinical trials, case studies have provided insights into the real-world application of this compound. For instance, a case study involving a female patient with chronic IBS-D reported significant symptom relief after initiating treatment with this compound at a dosage of 10 mg daily. The patient experienced reduced abdominal pain and improved stool consistency within the first week of treatment.

Propiedades

IUPAC Name |

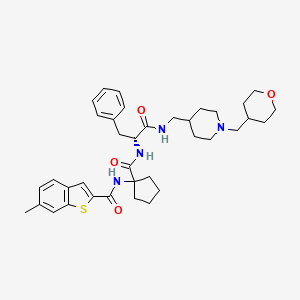

6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O4S/c1-26-9-10-30-23-33(46-32(30)21-26)35(43)40-37(15-5-6-16-37)36(44)39-31(22-27-7-3-2-4-8-27)34(42)38-24-28-11-17-41(18-12-28)25-29-13-19-45-20-14-29/h2-4,7-10,21,23,28-29,31H,5-6,11-20,22,24-25H2,1H3,(H,38,42)(H,39,44)(H,40,43)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYSVMKCMIUCHY-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966639 | |

| Record name | Ibodutant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522664-63-7 | |

| Record name | Ibodutant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522664-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibodutant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522664637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibodutant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibodutant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBODUTANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7RSQ28BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.